3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
Description
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a cyclohexenone-based compound featuring a methylpyridinyl ethynyl substituent at the 3-position. Its O-methyl oxime derivative, known as ABP688 (CAS: 924298-51-1), is a high-affinity antagonist of metabotropic glutamate receptor subtype 5 (mGlu5), with a reported Ki value of 1.7 nM . ABP688 has been extensively studied as a positron emission tomography (PET) radiotracer for non-invasive imaging of mGlu5 receptor distribution in the brain, particularly in neuropsychiatric disorders such as depression and schizophrenia . The compound’s structural core—a conjugated cyclohexenone ring linked to a heteroaromatic system—confers both metabolic stability and receptor-binding specificity .
Properties
CAS No. |
880292-10-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3 |
InChI Key |
ACZNCLRHSFNGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Cross-Coupling as the Core Synthetic Strategy
The key synthetic route to 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one involves the Sonogashira cross-coupling reaction , which couples a terminal alkyne with an aryl or vinyl halide under palladium catalysis with a copper co-catalyst.
-
- 3-bromocyclohex-2-en-1-one (vinyl bromide substrate)
- Terminal alkyne derivative of 6-methylpyridin-2-yl (alkyne substrate)
-
- Palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0))
- Copper(I) iodide as co-catalyst
- Base such as triethylamine
- Solvent: anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Ambient to moderate heating (up to 55 °C)
This reaction forms the ethynyl linkage between the cyclohexenone and the methylpyridine moiety.
The direct Sonogashira coupling of 3-bromocyclohex-2-en-1-one with the terminal alkyne of 6-methylpyridin-2-yl proceeds efficiently, yielding the target compound in moderate to good yields (~60%) under mild heating conditions (around 55 °C).
Attempts to use protected alkynes (e.g., trimethylsilyl-protected alkynes) or to perform in situ deprotection during the coupling were less successful or required harsher conditions.
Alternative cross-coupling methods such as Stille coupling were explored but found less favorable due to the toxicity of tin reagents and the number of synthetic steps required.
Stepwise Synthesis Overview
The synthesis can be summarized into the following steps:
| Step | Reaction Description | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of terminal alkyne derivative of 6-methylpyridin-2-yl | Starting from 2-bromopyridine, Sonogashira coupling with trimethylsilylacetylene, followed by deprotection | ~60-90 | Efficient preparation of alkyne intermediate |
| 2 | Sonogashira coupling of 3-bromocyclohex-2-en-1-one with terminal alkyne | Pd(0), CuI, triethylamine, DMF, 55 °C | ~60 | Formation of this compound |
| 3 | Purification | Silica gel chromatography | - | Standard purification to isolate pure product |
Alternative Synthetic Routes and Considerations
Some synthetic routes explored the use of Stille coupling involving organotin intermediates, but these were less desirable due to toxicity and complexity.
Direct coupling of 2-bromo-6-methylpyridine with alkyne intermediates under Sonogashira conditions gave high yields (up to 93%) for related compounds, indicating the reaction's robustness for similar substrates.
The reaction conditions can be fine-tuned, such as temperature and catalyst loading, to optimize yields and reduce side reactions.
Research Findings and Data Tables
Reaction Yield and Conditions Summary
| Reaction Step | Substrate(s) | Catalyst System | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Alkyne preparation | 2-bromopyridine + TMS-acetylene | Pd(PPh3)4, CuI, Et3N | Ambient | 60-90 | Deprotection required |
| Sonogashira coupling | 3-bromocyclohex-2-en-1-one + terminal alkyne | Pd(PPh3)4, CuI, Et3N | 25-55 °C | ~60 | Mild heating improves yield |
| Stille coupling (alternative) | Organotin alkyne + aryl bromide | Pd catalyst, Sn reagents | 55 °C | 31 | Less favorable due to toxicity |
Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 25 °C to 60 °C | 55 °C | Increased yield at moderate heating |
| Catalyst loading | 0.1 to 0.3 equiv Pd | 0.3 equiv Pd | Higher catalyst loading improved yield |
| Base | Triethylamine, Piperidine | Triethylamine | Effective base for coupling |
| Solvent | DMF, THF, Toluene | DMF | Polar aprotic solvent favored |
Notes on Related Compounds and Synthetic Context
While the focus is on this compound, related compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been synthesized using palladium-catalyzed cross-coupling reactions with alternative substrates and conditions. These methods provide insights into catalyst systems and reaction conditions adaptable to the target compound.
The avoidance of toxic reagents such as organotin compounds and tungsten-based catalysts is a priority in modern synthetic methods, favoring palladium-catalyzed Sonogashira coupling with benign bases and solvents.
The use of commercially available and EINECS-registered intermediates enhances the practicality and scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 211.26 g/mol . Key identifiers include its IUPAC name, 3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, and its InChI key, ACZNCLRHSFNGTB-UHFFFAOYSA-N . The SMILES notation is CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 .
Potential Applications
While direct applications of this compound are not detailed in the search results, its structural components and related compounds suggest potential uses:
- Pharmaceutical Research: As a pyridinyl compound, it may be relevant in the synthesis of pharmaceutical intermediates .
- Cosmetic Formulations: Experimental design techniques are used in the development of stable, safe, and effective cosmetic products .
- Material Science: Polyethylene materials are used in plastics manufacture .
- Dermatological applications: Topical formulations are used to evaluate toxicity .
Related Compounds and Research
- (NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine: This related compound has identifiers and safety warnings, indicating its existence in chemical databases .
- 3-[2-(6-Methyl-2-pyridinyl)ethynyl]-2-cyclohexene-1-one O-methyloxime: This compound is referenced in chemical databases and ontologies, suggesting its use in specific research contexts .
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Fluorinated Derivatives
Fluorinated derivatives of ABP688 have been synthesized to optimize pharmacokinetic properties and binding affinity. Key comparisons include:
- Fluorinated Derivatives : Milicevic Sephton et al. (2012) demonstrated that α-fluorination enhances metabolic stability while retaining high binding affinity (Ki: 0.9–2.5 nM) . These derivatives showed slower plasma clearance in preclinical models compared to ABP688 .
- This highlights the necessity of the methylpyridinyl ethynyl moiety for receptor interaction.
Radioligands for mGlu5 Imaging
ABP688 is compared with other mGlu5 PET tracers in terms of binding kinetics and imaging efficacy:
- [18F]PEB and [18F]MTEB: These tracers exhibit comparable or slightly lower Ki values (2.5–3.2 nM) but superior signal-to-noise ratios due to slower dissociation rates. However, ABP688 remains preferred for its robust in vivo reproducibility and lower nonspecific binding .
- Sex Differences : ABP688 shows higher mGlu5 receptor availability in males than females, a critical consideration for clinical studies .
Cyclohexenone Derivatives with Varied Substituents
Other cyclohexenone-based compounds differ in substituents and applications:
- 3-(Benzylamino)cyclohex-2-en-1-one: Lacks receptor-binding activity but is utilized in synthetic workflows due to its stability and solubility .
- Polyphenolic Cyclohexenones: These derivatives, such as CAS 101986-19-0, are explored for anti-inflammatory or antioxidant properties but are pharmacokinetically unfavorable due to poor bioavailability .
Biological Activity
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in relation to metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data in tables and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and is characterized by a cyclohexene ring substituted with a 6-methylpyridin-2-yl ethynyl group. Its structure contributes to its interaction with biological targets, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Weight | 213.26 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
Interaction with mGlu5 Receptors
One of the primary areas of research regarding this compound is its action as a radioligand for positron emission tomography (PET) imaging of mGlu5 receptors. These receptors are implicated in various CNS disorders such as anxiety, depression, and schizophrenia. The compound's ability to selectively bind to mGlu5 receptors makes it a valuable tool for studying these conditions.
Case Study: PET Imaging
A study conducted by utilized this compound labeled with carbon-11 to visualize mGlu5 receptor activity in vivo. The results indicated that this radioligand could effectively highlight receptor distribution and density in the brain, providing insights into the pathophysiology of neuropsychiatric disorders.
Antimicrobial Activity
In addition to its CNS applications, preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that derivatives of similar structures have shown significant inhibition against various bacterial strains.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The mechanism through which this compound exerts its effects on mGlu5 receptors involves noncompetitive antagonism. This action leads to modulation of glutamate signaling pathways, which are crucial for synaptic plasticity and cognitive functions.
Research Findings
Recent studies have highlighted the compound's potential in modulating neurotransmitter release and synaptic transmission, which could have therapeutic implications for treating conditions such as epilepsy and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
